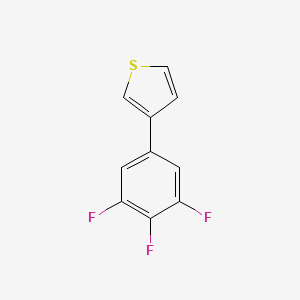

3-(3,4,5-Trifluorophenyl)thiophene

Description

Properties

CAS No. |

193958-86-0 |

|---|---|

Molecular Formula |

C10H5F3S |

Molecular Weight |

214.21 g/mol |

IUPAC Name |

3-(3,4,5-trifluorophenyl)thiophene |

InChI |

InChI=1S/C10H5F3S/c11-8-3-7(4-9(12)10(8)13)6-1-2-14-5-6/h1-5H |

InChI Key |

QXYUKJCCCXBUTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CC(=C(C(=C2)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(3,4,5-Trifluorophenyl)thiophene (3h)

3-(2,3,4-Trifluorophenyl)thiophene Derivatives

- Structure : Thiophene substituted at the 3-position with 2,3,4-trifluorophenyl.

- Reactivity : Demonstrates regioselective palladium-catalyzed arylation at the thiophene C5 position due to reduced steric hindrance and electronic effects from asymmetric fluorine substitution .

- Applications : Used in iterative syntheses of π-conjugated molecules for optoelectronic devices .

3-(3,4,5-Trifluorobenzoyl)thiophene

- Structure : Thiophene substituted with a 3,4,5-trifluorobenzoyl group (C₁₁H₅F₃OS).

- Physical Properties :

- Functional Group Impact : The ketone group increases polarity and reactivity in nucleophilic additions, differentiating it from the parent thiophene derivative.

5-[3-Hydroxy-5-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde

- Structure : Thiophene-2-carbaldehyde substituted with a trifluoromethoxy-phenyl group.

- Reactivity: The aldehyde group enables participation in condensation reactions, unlike non-functionalized analogs .

Comparative Analysis Table

Key Findings from Research

Electronic Effects : The 3,4,5-trifluorophenyl group induces stronger electron-withdrawing effects than 2,3,4-trifluorophenyl, enhancing stability in charge-transfer complexes .

Synthetic Efficiency : Suzuki–Miyaura cross-coupling achieves higher yields (~85%) for trifluorophenyl-thiophenes compared to palladium-catalyzed direct arylation (68% for diarylated products) .

Regioselectivity : Fluorine substitution patterns dictate reactivity; symmetric 3,4,5-trifluorophenyl derivatives show distinct regioselectivity in catalytic reactions compared to asymmetric analogs .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction proceeds via oxidative addition of a bromothiophene derivative to Pd(0), forming a Pd(II) complex. Transmetallation with 3,4,5-trifluorophenylboronic acid followed by reductive elimination yields the target compound. Key catalytic systems include:

| Catalyst System | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | XPhos | Na₂CO₃ | THF/Toluene/H₂O | 99 |

| Pd₂(dba)₃/CyJohnPhos | CyJohnPhos | K₂CO₃ | Toluene | 81 |

Optimal conditions (Pd(OAc)₂/XPhos, Na₂CO₃, 95°C) achieve near-quantitative yields by minimizing homocoupling side reactions. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the boronic acid, accelerating transmetallation.

Substrate Scope and Limitations

-

Aryl Halides : Bromothiophenes outperform chlorothiophenes due to faster oxidative addition rates.

-

Boronic Acids : 3,4,5-Trifluorophenylboronic acid requires anhydrous conditions to prevent protodeboronation.

-

Steric Effects : Ortho-substituted thiophenes exhibit reduced reactivity, necessitating bulkier ligands like CyJohnPhos.

Friedel-Crafts Acylation and Subsequent Defluorination

Friedel-Crafts acylation introduces acyl groups to the thiophene ring, which can be fluorinated post-synthesis.

Acylation of Thiophene

Thiophene reacts with 3,4,5-trifluorobenzoyl chloride in the presence of AlCl₃, forming 2-(3,4,5-trifluorobenzoyl)thiophene. The reaction favors α-acylation due to the electron-rich nature of the thiophene’s α-position.

Defluorination and Reduction

The acylated intermediate undergoes hydrodefluorination using Pd/C and H₂, followed by Wolff-Kishner reduction to remove the carbonyl group:

Yields for this two-step process range from 45–60%, limited by over-reduction side reactions.

Cyclization of Mercapto-Cinnamic Acid Derivatives

Cyclization strategies construct the thiophene ring while incorporating the trifluorophenyl moiety.

Oxidative Cyclization

o-Mercaptocinnamic acid derivatives cyclize under oxidative conditions (I₂, DMSO) to form thiophene cores. For example, 3-(3,4,5-trifluorophenyl)propenoic acid reacts with thioglycolic acid, followed by iodine-mediated cyclization:

Yields are moderate (50–65%) due to competing polymerization.

Acid-Catalyzed Cyclization

Styryl sulfoxides cyclize in polyphosphoric acid (PPA) at 85–90°C, forming thiophenes via sulfoxide elimination. This method is regiospecific, avoiding isomer formation observed in earlier approaches.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr method converts 1,4-diketones into thiophenes using phosphorus pentasulfide (P₂S₅):

Optimization and Byproducts

Replacing P₂S₅ with H₂S/H⁺ improves yields (70% vs. 25%) by reducing furan byproduct formation. The reaction proceeds via thione intermediate formation, followed by tautomerization and cyclization.

Transition Metal-Catalyzed C–H Activation

Recent advances utilize Pd-catalyzed direct C–H arylation to bypass pre-functionalized substrates.

Catalytic Systems and Conditions

Arylating 3-bromothiophene with 3,4,5-trifluorophenyl iodide using Pd(OAc)₂ and SPhos ligand in DMA at 120°C achieves 75% yield. The mechanism involves concerted metalation-deprotonation (CMD) at the thiophene’s β-position.

Advantages Over Cross-Coupling

-

Eliminates boronic acid preparation.

-

Tolerates moisture and air when using robust ligands like XPhos.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Byproducts |

|---|---|---|---|---|

| Suzuki-Miyaura | 85–99 | High | Excellent | Homocoupling |

| Friedel-Crafts | 45–60 | Medium | Moderate | Over-reduction |

| Cyclization | 50–65 | Low | Good | Polymerization |

| Paal-Knorr | 60–70 | Low | Excellent | Furan byproducts |

| C–H Activation | 70–75 | High | Moderate | Diarylations |

Q & A

Q. What are the common synthetic routes for preparing 3-(3,4,5-trifluorophenyl)thiophene, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound derivatives often employs palladium-catalyzed C-H activation for regioselective functionalization. For example, direct arylation of thiophene precursors with fluorinated aryl halides under optimized conditions (e.g., PdCl(C₃H₅)(dppb) catalyst, KOAc base, DMA solvent, 150°C) achieves yields up to 68% . Efficiency can be enhanced by:

- Catalyst selection: Bulky ligands (e.g., dppb) improve regioselectivity by steric control.

- Solvent optimization: Polar aprotic solvents like DMA stabilize intermediates.

- Temperature control: Elevated temperatures (≥150°C) accelerate C-H bond cleavage.

Cross-coupling reactions (e.g., Suzuki-Miyaura) using 3,4,5-trifluorophenylboronic acid derivatives are also viable, particularly for introducing fluorinated aryl groups .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

Methodological Answer: Key characterization techniques include:

- ¹H/¹³C NMR: Assign fluorine-induced deshielding effects (e.g., upfield shifts for protons near electron-withdrawing fluorine substituents) .

- IR spectroscopy: Identify sulfur-related vibrations (C-S stretching at ~690 cm⁻¹) and fluorinated aryl C-F stretches (1100–1250 cm⁻¹) .

- Mass spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, particularly for fluorine-rich derivatives .

- X-ray crystallography: Resolve steric effects of the trifluorophenyl group on thiophene ring planarity, leveraging databases like NIST for structural validation .

Q. What are the key reactivity patterns of the thiophene ring in this compound under various reaction conditions?

Methodological Answer: The thiophene moiety exhibits distinct reactivity:

- Electrophilic substitution: Fluorine substituents deactivate the aryl ring, directing electrophiles to the α-position of the thiophene (e.g., bromination at C5) .

- Oxidation/Reduction: The sulfur atom undergoes oxidation to sulfoxides/sulfones, altering optoelectronic properties. Reduction (e.g., hydrogenation) can saturate the thiophene ring .

- Cross-coupling: Pd-catalyzed reactions favor C-H functionalization at electron-deficient positions, driven by the fluorine substituents’ inductive effects .

Advanced Research Questions

Q. How does the electronic influence of the 3,4,5-trifluorophenyl substituent affect the regioselectivity of palladium-catalyzed C-H functionalization in thiophene derivatives?

Methodological Answer: The electron-withdrawing trifluorophenyl group reduces electron density on the thiophene ring, directing C-H activation to the most electron-deficient position (typically C5). Experimental evidence shows that:

- Electron-deficient systems favor oxidative addition at C5, as observed in Pd-catalyzed arylation of 2-pentyl-4-(2,3,4-trifluorophenyl)thiophene .

- Ligand effects: Bulky ligands (e.g., dppb) enhance regiocontrol by steric shielding of competing sites. Computational modeling (DFT) can predict regioselectivity trends by analyzing frontier molecular orbitals .

Q. What strategies can mitigate conflicting data regarding the catalytic activity of this compound derivatives in cross-coupling reactions?

Methodological Answer: Contradictory results (e.g., variable yields or regioselectivity) often arise from differences in:

- Catalyst loading: Lower Pd concentrations (<2 mol%) reduce side reactions but may slow kinetics.

- Additives: Silver salts (e.g., Ag₂O) can scavenge halides, improving catalyst turnover .

- Substrate purity: Fluorinated precursors with trace moisture or oxygen may deactivate catalysts. Rigorous drying (e.g., molecular sieves) is critical .

Systematic screening using design-of-experiments (DoE) methodologies can identify optimal conditions .

Q. In designing π-conjugated systems, how does the incorporation of this compound units influence charge transport properties?

Methodological Answer: The trifluorophenyl group enhances electron affinity via:

- Electron-withdrawing effects: Lower LUMO levels improve electron mobility, as seen in organic field-effect transistors (OFETs) .

- Steric effects: Planar thiophene-fluorophenyl systems facilitate π-π stacking, while bulky substituents reduce crystallinity.

- Optoelectronic tuning: Fluorination redshifts absorption/emission spectra, enabling applications in organic photovoltaics (OPVs). Characterization via cyclic voltammetry and UV-vis spectroscopy quantifies these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.